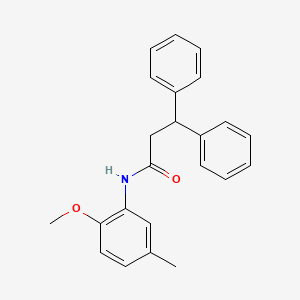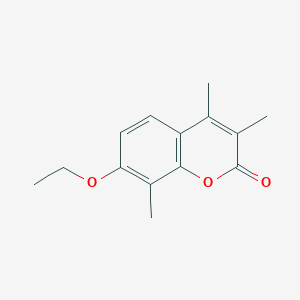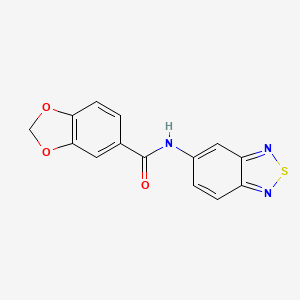
2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide
Vue d'ensemble
Description
2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide, also known as CHA, is a small molecule inhibitor that is widely used in scientific research. CHA has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties.
Applications De Recherche Scientifique
Corrosion Inhibition
A significant application of 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide and its derivatives is in the field of corrosion inhibition. Research has shown that these compounds are effective as corrosion inhibitors for copper in nitric acid solutions. The effectiveness of these inhibitors was analyzed using chemical and electrochemical methods such as mass loss, electrochemical impedance spectroscopy, and potentiodynamic polarization. The studies revealed these compounds to be mixed-type inhibitors, significantly reducing the value of double-layer capacitance and achieving maximum efficiencies of 84.5% and 86.1% in certain concentrations (Abu-Rayyan et al., 2022).
Drug-Likeness Properties and Bioactivity
Another study focused on designing and synthesizing new compounds containing the 2-cyano-3-phenylacrylamide structure with additional active structural units. This research aimed at enhancing drug-likeness properties and bioactivity, particularly as Nuclear receptor ligands. The in silico prediction of these properties indicated that all the compounds conformed to Lipinski’s rule, suggesting their potential as effective pharmaceutical compounds (Madhavi & Lakshmi Bhavani, 2021).
Anti-inflammatory and Analgesic Activities
Further research has been conducted on derivatives of 3-cyanopyridine and 3-cyano-2-aminopyridines, which demonstrated anti-inflammatory and analgesic activities. The study observed that substituents in certain positions on the compound's structure influenced the activity levels, with some showing low antipyretic and antimicrobial activity. This suggests the potential use of these compounds in developing new anti-inflammatory and analgesic drugs (Manna et al., 1992).
Organocatalysis in Chemical Synthesis
In the field of chemical synthesis, derivatives of 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide have been used as organocatalysts. For instance, N-(2-Hydroxyphenyl)-prolinamides, derived from aminophenols, were evaluated for their effectiveness in catalyzing asymmetric aldol reactions between aromatic aldehydes and cyclohexanone. The presence of an additional hydrogen bonding site in these compounds was found to be crucial for their catalytic performance (Sathapornvajana & Vilaivan, 2007).
Mechanofluorochromic Properties
In materials science, 3-aryl-2-cyano acrylamide derivatives have been synthesized to study their mechanofluorochromic properties. This research showed that the distinct stacking modes of these compounds led to different optical properties, suggesting their potential applications in fluorescence switching and other optical technologies (Song et al., 2015).
In Vivo and In Vitro Anti-inflammatory Activities
Further studies have explored the in vivo and in vitro anti-inflammatory, ulcerogenic, and antipyretic characteristics of pyridone and chromenopyridone derivatives containing 2-cyano-N-(4-hydroxyphenyl)acetamide. These compounds have demonstrated promising results in terms of their biological behavior, providing insights into their potential therapeutic applications (Fayed et al., 2021).
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-11-13(10-12-4-2-1-3-5-12)16(20)18-14-6-8-15(19)9-7-14/h1-10,19H,(H,18,20)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBLVGZWKVRHOA-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-Cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide 95% | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)


![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)

![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)